molecular formula C13H20N4O B12973876 1-(4-(2-Morpholinoethyl)phenyl)guanidine

1-(4-(2-Morpholinoethyl)phenyl)guanidine

Cat. No.: B12973876
M. Wt: 248.32 g/mol
InChI Key: DMRXZKJJQLCLFX-UHFFFAOYSA-N
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Description

1-(4-(2-Morpholinoethyl)phenyl)guanidine is a chemical compound known for its unique structure and versatile applications. It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further linked to a morpholinoethyl group. This compound has garnered interest in various fields due to its potential biological and chemical properties .

Chemical Reactions Analysis

1-(4-(2-Morpholinoethyl)phenyl)guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(2-Morpholinoethyl)phenyl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-Morpholinoethyl)phenyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, which can influence various biochemical pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

1-(4-(2-Morpholinoethyl)phenyl)guanidine can be compared with other guanidine-containing compounds, such as:

  • 1-(4-(2-oxo-2-phenylethyl)phenyl)guanidine
  • 1-[4-(hydroxymethyl)phenyl]guanidine

These compounds share similar structural features but differ in their specific substituents and functional groups. The unique morpholinoethyl group in this compound distinguishes it from other guanidine derivatives, contributing to its distinct chemical and biological properties .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-[4-(2-morpholin-4-ylethyl)phenyl]guanidine

InChI

InChI=1S/C13H20N4O/c14-13(15)16-12-3-1-11(2-4-12)5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H4,14,15,16)

InChI Key

DMRXZKJJQLCLFX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC2=CC=C(C=C2)N=C(N)N

Origin of Product

United States

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